molecular formula C19H15ClN2O4 B2466464 Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate CAS No. 301680-63-7

Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate

Cat. No. B2466464
CAS RN: 301680-63-7
M. Wt: 370.79
InChI Key: UWJRLKLOAUCTBX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a chlorophenyl group, and an isoxazole ring. These functional groups could potentially give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced through a halogenation reaction, while the isoxazole ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoxazole ring, in particular, would add a level of structural complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the ester group could undergo hydrolysis, while the isoxazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the ester group could potentially make it susceptible to hydrolysis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally similar to Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)benzoate have been synthesized and tested for their potential as antimicrobial and antifungal agents. For instance, the synthesis of quinazoline derivatives has shown promising results against various bacterial and fungal strains including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, a series of pyrimidoquinolinone derivatives demonstrated significant antimicrobial and antifungal activities and even possessed mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).

Photophysical Properties

The photophysical properties of derivatives of this compound have been a subject of study. S, N, and Se-modified methyl salicylate derivatives were synthesized, and their absorption and emission features were extensively studied. These studies are essential for understanding the molecular interactions and stability of such compounds under various conditions (Yoon et al., 2019).

Chemosensors

This compound derivatives have been used in the development of chemosensors. For example, compounds containing phenol hydroxyl and 1,3,4-oxadiazole groups were designed as selective and colorimetric fluoride chemosensors. These chemosensors exhibit distinct color changes and optical shifts upon interaction with fluoride ions, demonstrating their potential in selective detection applications (Ma et al., 2013).

Crystal Engineering

The compound has been utilized in crystal engineering to understand phase transitions and molecular conformations. For instance, methyl 2-(carbazol-9-yl)benzoate, which has structural similarities, was studied under high pressure to observe the transition to a different structural phase. Such studies are crucial in the field of material sciences and for understanding the behavior of molecular structures under varying conditions (Johnstone et al., 2010).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve further studying its chemical properties and potential applications. For example, it could be interesting to investigate its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)12-7-3-5-9-14(12)20)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJRLKLOAUCTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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